

"2-Amino-6-chloro-3-fluorobenzoic acid" literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-chloro-3-fluorobenzoic acid

Cat. No.: B3076115

[Get Quote](#)

An In-depth Technical Guide to **2-Amino-6-chloro-3-fluorobenzoic Acid**: Properties, Synthesis, and Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of **2-amino-6-chloro-3-fluorobenzoic acid**, a halogenated anthranilic acid derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document consolidates the known information and provides expert insights into its probable synthesis, reactivity, and applications based on the established chemistry of analogous compounds.

Introduction

2-Amino-6-chloro-3-fluorobenzoic acid ($C_7H_5ClFNO_2$) is a polysubstituted aromatic carboxylic acid. Its structure is characterized by the presence of an amino group and a carboxylic acid group in an ortho relationship, a fluorine atom at the 3-position, and a chlorine atom at the 6-position. This unique arrangement of electron-withdrawing (fluoro, chloro, carboxylic acid) and electron-donating (amino) groups on the benzene ring suggests a rich and varied chemical reactivity, making it a molecule of interest for the synthesis of complex heterocyclic systems and other advanced organic molecules. This guide will delve into the known properties of this compound, propose a plausible synthetic route, explore its potential

chemical transformations, and discuss its likely applications, particularly in the realm of drug discovery.

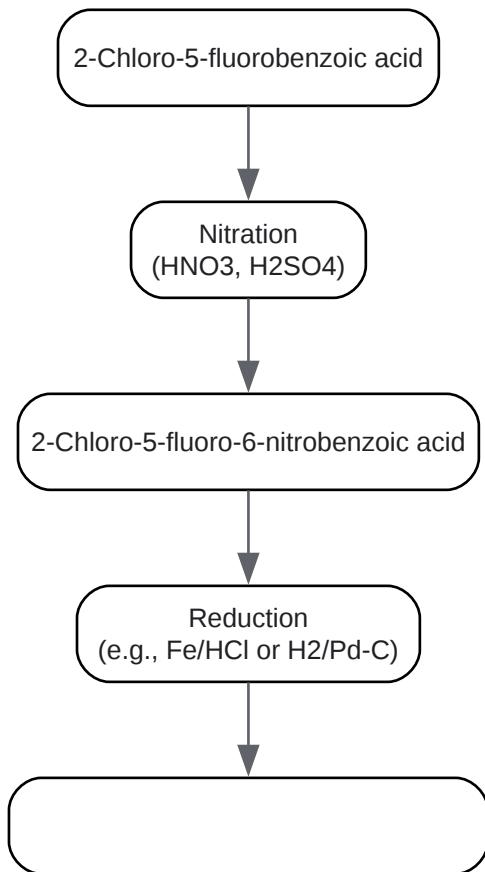
Physicochemical and Spectroscopic Properties

A summary of the known and predicted physicochemical properties of **2-amino-6-chloro-3-fluorobenzoic acid** is presented in Table 1. It is important to note that while basic identifiers are well-established, specific experimental data such as melting point and solubility are not widely reported in publicly accessible literature.

Table 1: Physicochemical Properties of **2-Amino-6-chloro-3-fluorobenzoic acid**

Property	Value	Source
Molecular Formula	C ₇ H ₅ ClFNO ₂	PubChem[1]
Molecular Weight	189.57 g/mol	PubChem[1]
CAS Number	1039815-76-3	CymitQuimica[2]
Appearance	Solid	CymitQuimica[2]
Purity	≥95% (as commercially available)	CymitQuimica[2]
InChI Key	WYADKQWQWFMCNJ-UHFFFAOYSA-N	PubChem[1]

Spectroscopic Characterization:


While specific spectra for **2-amino-6-chloro-3-fluorobenzoic acid** are not readily available in the provided search results, one supplier, BLD Pharm, indicates the availability of NMR, HPLC, and other analytical data upon request[3]. For researchers working with this compound, it is highly recommended to obtain such data from the supplier or to perform a full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity. The expected spectroscopic features would include characteristic signals for the aromatic protons, the amine and carboxylic acid protons in NMR, C-F and C-Cl bonds in ¹³C NMR, and N-H, O-H, and C=O stretches in IR spectroscopy.

Synthesis and Manufacturing

A specific, peer-reviewed synthesis protocol for **2-amino-6-chloro-3-fluorobenzoic acid** is not available in the existing literature. However, based on established synthetic methodologies for related halogenated anthranilic acids, a plausible synthetic route can be proposed. The following multi-step synthesis is a hypothetical, yet chemically sound, approach starting from commercially available precursors.

Proposed Synthetic Pathway:

A potential route could involve the nitration of 2-chloro-5-fluorobenzoic acid, followed by the reduction of the nitro group to an amine. The regioselectivity of the nitration step would be crucial and would likely be directed by the existing substituents on the aromatic ring.

[Click to download full resolution via product page](#)

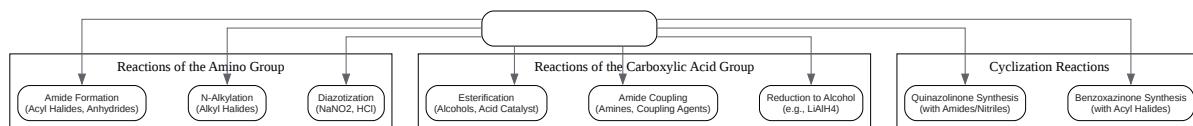
Caption: Hypothetical synthetic workflow for **2-Amino-6-chloro-3-fluorobenzoic acid**.

Detailed Hypothetical Protocol:**Step 1: Nitration of 2-Chloro-5-fluorobenzoic acid**

- To a stirred solution of concentrated sulfuric acid, cool the flask to 0 °C in an ice bath.
- Slowly add 2-chloro-5-fluorobenzoic acid in portions, ensuring the temperature remains below 10 °C.
- Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
- Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the temperature at 0-5 °C.
- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture onto crushed ice, which should precipitate the crude 2-chloro-5-fluoro-6-nitrobenzoic acid.
- Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Causality: The strong acid mixture protonates nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which then attacks the electron-rich aromatic ring. The position of nitration is directed by the existing substituents.

Step 2: Reduction of the Nitro Group


- Suspend the crude 2-chloro-5-fluoro-6-nitrobenzoic acid in a suitable solvent such as ethanol or acetic acid.
- Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation with H_2 gas and a palladium on carbon (Pd/C) catalyst.
- If using iron, heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

- For catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature.
- After the reaction is complete, filter the mixture to remove the catalyst or iron salts.
- Evaporate the solvent under reduced pressure.
- The crude **2-amino-6-chloro-3-fluorobenzoic acid** can be purified by recrystallization from a suitable solvent system.

Causality: The nitro group is readily reduced to an amino group by various methods. Catalytic hydrogenation is a clean and efficient method, while metal/acid reductions are also robust and widely used in industrial settings.

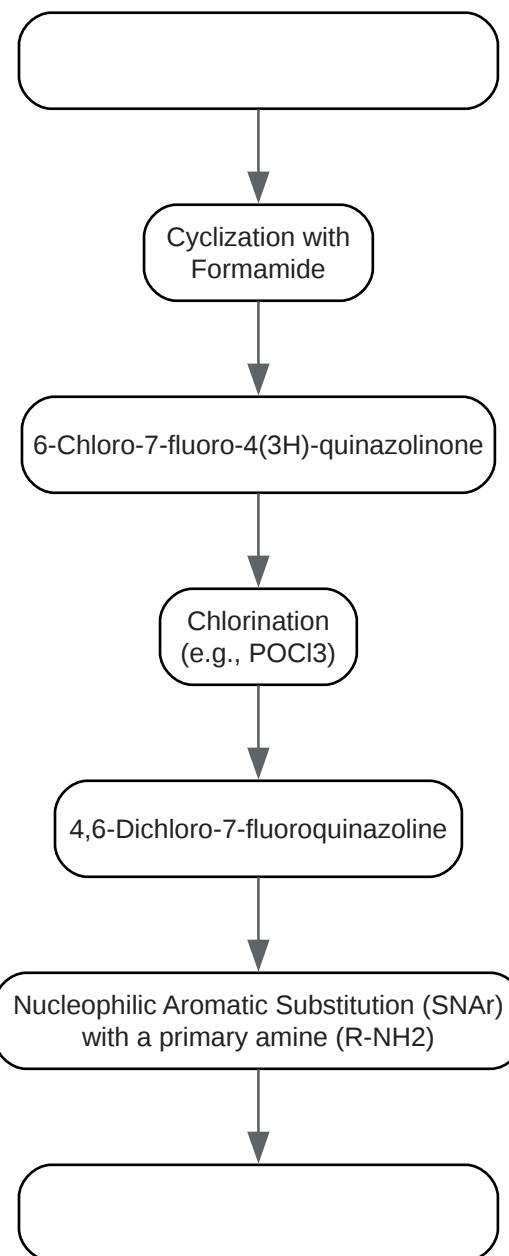
Chemical Reactivity and Derivatization

The synthetic utility of **2-amino-6-chloro-3-fluorobenzoic acid** stems from the presence of multiple reactive functional groups. The amino and carboxylic acid groups can participate in a wide range of transformations, making this molecule a valuable scaffold for building more complex structures.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **2-Amino-6-chloro-3-fluorobenzoic acid**.

- Reactions of the Amino Group: The amino group can be acylated to form amides, alkylated, or converted to a diazonium salt. The diazonium intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of other substituents.


- Reactions of the Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides (via coupling with amines), or reduced to the corresponding benzyl alcohol.
- Cyclization Reactions: The ortho-relationship of the amino and carboxylic acid groups is particularly useful for the synthesis of fused heterocyclic systems such as quinazolinones and benzoxazinones, which are common scaffolds in many biologically active molecules.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated anthranilic acid derivatives are important building blocks in the synthesis of pharmaceuticals. The presence of fluorine, in particular, can significantly modulate the physicochemical and pharmacokinetic properties of a drug molecule, such as its metabolic stability, lipophilicity, and binding affinity to its biological target.

While specific drugs derived from **2-amino-6-chloro-3-fluorobenzoic acid** are not explicitly documented in the available literature, its structure makes it a highly attractive starting material for the synthesis of various classes of therapeutic agents, including:

- Kinase Inhibitors: Many kinase inhibitors feature a core heterocyclic scaffold, such as a quinazoline or quinazolinone, which can be synthesized from anthranilic acid derivatives. The substituents on the benzoic acid portion of the molecule can be tailored to achieve specific interactions with the target kinase's active site.
- Anti-inflammatory Agents: Some non-steroidal anti-inflammatory drugs (NSAIDs) are based on the anthranilic acid scaffold.
- Antiviral and Antimicrobial Agents: The quinazolinone core is also found in a number of compounds with antiviral and antimicrobial activity.

[Click to download full resolution via product page](#)

Caption: Conceptual pathway for the synthesis of a hypothetical kinase inhibitor scaffold.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-amino-6-chloro-3-fluorobenzoic acid** is associated with the following hazards[1]:

- H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Handling Precautions:

- Work in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid inhalation of dust.
- Avoid contact with skin and eyes.
- In case of contact, flush the affected area with copious amounts of water and seek medical attention.
- Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Amino-6-chloro-3-fluorobenzoic acid is a promising, yet underexplored, building block for organic synthesis. Its polysubstituted and multifunctional nature provides a versatile platform for the creation of diverse and complex molecular architectures. While there is a notable lack of detailed experimental data in the public domain, this guide has provided a framework for understanding its potential based on established chemical principles. Further research into the synthesis, characterization, and reactivity of this compound is warranted and will undoubtedly open up new avenues for the development of novel pharmaceuticals and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-6-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28881283 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-chloro-3-fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. 1039815-76-3|2-Amino-6-chloro-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. ["2-Amino-6-chloro-3-fluorobenzoic acid" literature review]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3076115#2-amino-6-chloro-3-fluorobenzoic-acid-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com